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Compound of Interest

Compound Name: Budesonide impurity C

Cat. No.: B590200 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, identification, and

control of process-related impurities and degradation products of Budesonide. Understanding

the formation pathways and analytical characterization of these impurities is critical for ensuring

the quality, safety, and efficacy of Budesonide drug products.

Introduction to Budesonide and Its Impurities
Budesonide is a potent glucocorticoid steroid used in the treatment of asthma, inflammatory

bowel disease, and allergic rhinitis. It is synthesized from 16α-hydroxyprednisolone and exists

as a mixture of two epimers, 22R and 22S. The manufacturing process and subsequent

storage of Budesonide can lead to the formation of various impurities. These impurities can be

broadly categorized as:

Process-Related Impurities: By-products and intermediates formed during the synthesis of

the active pharmaceutical ingredient (API).

Degradation Products: Substances formed due to the decomposition of the API under

various environmental factors such as light, heat, humidity, and pH.

Related Substances: Compounds with a chemical structure closely related to the API.
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Regulatory bodies require stringent control and monitoring of these impurities to ensure patient

safety.[1]

Budesonide Synthesis and the Genesis of Process
Impurities
The most common synthetic route to Budesonide involves the acid-catalyzed acetalization of

16α-hydroxyprednisolone with butyraldehyde.[2][3] The choice of reactants, solvents, and

catalysts can significantly influence the impurity profile of the final product.

General Synthesis Pathway
The core reaction involves the formation of a cyclic acetal at the 16α and 17α positions of 16α-

hydroxyprednisolone.

16α-hydroxyprednisolone (Impurity A) Budesonide (22R and 22S epimers)
Butyraldehyde, Acid Catalyst (e.g., HClO4, HBr)

Butyraldehyde
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Budesonide Synthesis Pathway

Key Process-Related Impurities
Several impurities can arise from this synthesis, including unreacted starting materials, by-

products from side reactions, and isomers.

Table 1: Major Process-Related Impurities of Budesonide
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Impurity Name Chemical Name Origin

Impurity A

11β,16α,17,21-

Tetrahydroxypregna-1,4-diene-

3,20-dione

Unreacted starting material

(16α-hydroxyprednisolone)[2]

[3]

Impurity C

16α,17-[(1RS)-

Butylidenebis(oxy)]-11β-

hydroxy-17-(hydroxymethyl)-D-

homoandrosta-1,4-diene-

3,17a-dione

Rearrangement product

formed during synthesis.[2]

Impurity F

16α,17-[(1-

Methylethylidene)bis(oxy)]-11β

,21-dihydroxypregna-1,4-

diene-3,20-dione (Desonide)

Acetal formation with acetone

(if present as a solvent

impurity) instead of

butyraldehyde.[2]

Impurity I

16α-(Butyryloxy)-11β,17,21-

trihydroxypregna-1,4-diene-

3,20-dione

Esterification of the 16α-

hydroxyl group.

Degradation Pathways and Resulting Impurities
Budesonide is susceptible to degradation under various stress conditions, leading to the

formation of several degradation products. Forced degradation studies are essential to identify

these potential impurities and establish the stability-indicating nature of analytical methods.[4]

Major Degradation Pathways
The primary degradation pathways for Budesonide include oxidation, hydrolysis, and

photodegradation.
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Budesonide Degradation Pathways

Key Degradation Products
Forced degradation studies have identified several major degradation products of Budesonide.

Table 2: Major Degradation Products of Budesonide
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Impurity Name Chemical Name Formation Condition

Impurity D

16α,17-[(1RS)-

Butylidenebis(oxy)]-11β-

hydroxy-3,20-dioxopregna-1,4-

dien-21-al

Oxidative degradation.[2]

Impurity E

16α,17-[(1RS)-

Butylidenebis(oxy)]-11β,21-

dihydroxypregna-1,4,14-triene-

3,20-dione

Dehydration.

Impurity G

16α,17-[(1RS)-

Butylidenebis(oxy)]-11β,21-

dihydroxypregn-4-ene-3,20-

dione

Reduction of the C1-C2 double

bond.

Impurity L (11-keto-

Budesonide)

16α,17-[(1RS)-

Butylidenebis(oxy)]-21-

hydroxypregna-1,4-diene-

3,11,20-trione

Oxidation of the 11β-hydroxyl

group.[2]

17-Carboxylate Impurity

(11β,16α)-16,17-

[Butylidenebis(oxy)]-11-

hydroxy-3-oxo-androsta-1,4-

diene-17-carboxylic acid

Oxidative degradation of the

C17 side chain.[2]

17-Ketone Impurity

(11β,16α)-16,17-

[Butylidenebis(oxy)]-11-

hydroxy-androsta-1,4-diene-

3,17-dione

Oxidative cleavage of the C17

side chain.

Lumibudesonide
Isomeric photodegradation

product
Exposure to UV light.[4]

Analytical Methodologies for Impurity Profiling
A variety of analytical techniques are employed for the detection, identification, and

quantification of Budesonide impurities. High-Performance Liquid Chromatography (HPLC)
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coupled with UV detection is the most common method for routine quality control. For structural

elucidation, mass spectrometry (MS) techniques are indispensable.

Experimental Protocol: HPLC-UV Method for Impurity
Quantification
This protocol provides a general framework for the separation and quantification of Budesonide

and its related impurities.

Chromatographic System: A standard HPLC system equipped with a UV detector.

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase A: 0.1% trifluoroacetic acid in water.

Mobile Phase B: Acetonitrile.

Gradient Elution:

0-5 min: 20% B

5-25 min: 20-80% B

25-30 min: 80% B

30-35 min: 80-20% B

35-40 min: 20% B

Flow Rate: 1.0 mL/min.

Detection Wavelength: 246 nm.

Injection Volume: 20 µL.

Note: This is a general protocol and may require optimization based on the specific impurities

being analyzed and the instrumentation used.
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Experimental Protocol: LC-QTOF-MS for Impurity
Identification
For the identification of unknown impurities, high-resolution mass spectrometry is employed.

LC System: A UPLC or HPLC system.

Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

Ionization Source: Electrospray Ionization (ESI) in positive mode.

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient to resolve the impurities.

MS Parameters:

Capillary Voltage: 3.0 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Experimental Workflow for Impurity Analysis
The general workflow for the analysis of Budesonide impurities involves several key steps.
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Sample Preparation (Drug Substance/Product)

HPLC-UV Analysis (Quantification)

Impurity > Threshold?

LC-QTOF-MS Analysis (Identification)

Data Analysis and Reporting

Yes

No

Process Parameters Resulting Impurities

Acid Catalyst (e.g., HClO4, HBr)

Epimer Ratio (22R/22S)Temperature

Other Side Products

Reaction Time Impurity A Level
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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